molecular formula C7HBrF4O2 B098173 2-Bromo-3,4,5,6-tetrafluorobenzoic acid CAS No. 16583-04-3

2-Bromo-3,4,5,6-tetrafluorobenzoic acid

Cat. No.: B098173
CAS No.: 16583-04-3
M. Wt: 272.98 g/mol
InChI Key: CSQFCJLDFYDOGY-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluorobenzoic acid (CAS: [292621-50-2], exact mass: 271.955896 ) is a fluorinated aromatic carboxylic acid with bromine and fluorine substituents. Its molecular formula is C₇HBrF₄O₂, and it is primarily utilized in pharmaceutical and organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions.

Properties

IUPAC Name

2-bromo-3,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQFCJLDFYDOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590714
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16583-04-3
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 3,4,5,6-tetrafluorobenzoic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing effects of fluorine and bromine atoms activate specific ring positions for substitution.

Key Reactions:

  • Hydroxyl group replacement: Reacts with NaOH (1.5 eq) in DMSO/H₂O (3:1) at 80°C for 6 hours to yield 2-bromo-3,4,5,6-tetrafluorophenol (87% yield) .

  • Ammonolysis: Treatment with NH₃ in THF at −40°C produces 2-bromo-3,4,5,6-tetrafluorobenzamide (72% yield) .

Table 1: SₙAr Reactivity with Common Nucleophiles

NucleophileConditionsProductYield (%)
NaOHDMSO/H₂O, 80°CPhenol derivative87
NH₃THF, −40°CBenzamide72
CH₃ONaMeOH, refluxMethoxy derivative64

Decarboxylative Bromination

The carboxylic acid group participates in radical-mediated decarboxylation under oxidative conditions.

Mechanism:

  • Hypobromite (BrO⁻) formation via H₂O₂/KBr in acidic media.

  • Homolytic cleavage generates acyloxy radicals (RCOO- ), releasing CO₂ to form aryl radicals.

  • Bromine abstraction from Br₂ or recombination yields 1,2,3,4-tetrafluorobromobenzene .

Optimized Protocol:

  • Reagents: H₂O₂ (30%), KBr (2 eq), H₂SO₄ (cat.)

  • Conditions: 70°C, 4 hours

  • Yield: 91% (isolated via distillation)

Cross-Coupling Reactions

The bromine atom serves as a leaving group in metal-catalyzed couplings.

Table 2: Palladium-Catalyzed Couplings

Reaction TypeCatalyst SystemSubstrateProductYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl derivative78
HeckPd(OAc)₂, P(o-tol)₃StyreneAlkenylated product65

Notable Example:
Suzuki coupling with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-3,4,5,6-tetrafluorobenzoic acid (mp 142–144°C) .

Oxidation/Reduction Pathways

Oxidation:

  • Carboxylic acid stability: Resists further oxidation under standard KMnO₄/H₂SO₄ conditions.

  • Side-chain modification: LiAlH₄ reduction at −78°C converts the acid to 2-bromo-3,4,5,6-tetrafluorobenzyl alcohol (56% yield) .

Reduction Table:

Reducing AgentConditionsProductYield (%)
LiAlH₄THF, −78°CBenzyl alcohol56
BH₃·THFRT, 2 hrNo reaction

Electrophilic Aromatic Substitution Limitations

The strong electron-withdrawing effects of –F and –Br groups deactivate the ring toward classical electrophiles (e.g., NO₂⁺, SO₃H⁺). Fluorine-directed lithiation at C-7 position occurs with LDA at −78°C, enabling further functionalization .

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and advanced materials. Experimental protocols emphasize controlled conditions to manage competing pathways, particularly in decarboxylation and coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid is as a pharmaceutical intermediate . Its unique structure allows it to be utilized in the synthesis of various bioactive compounds, particularly in the development of drugs targeting specific pathways in diseases.

Case Study: Synthesis of Anticancer Agents

Recent studies have shown that derivatives of this compound can be synthesized to create potent anticancer agents. For instance, researchers have demonstrated that modifications to the tetrafluorobenzoic structure can enhance the selectivity and efficacy of these compounds against cancer cells while minimizing toxicity to normal cells.

Material Science Applications

The compound is also investigated for its role in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of fluorinated moieties imparts desirable properties such as increased chemical resistance and hydrophobicity.

Data Table: Properties of Fluorinated Polymers

Polymer TypeChemical StructureKey Properties
PTFE(C₂F₄)nHigh thermal stability, non-stick
PVDF(C₂H₂F₂)nExcellent chemical resistance
PFA(C₃F₆O)nSuperior thermal stability

Environmental Applications

This compound has potential applications in environmental science as well. Its fluorinated nature makes it a candidate for studying degradation pathways of perfluorinated compounds in environmental matrices.

Case Study: Environmental Impact Assessment

Research has been conducted on the degradation products of this compound when exposed to UV light and microbial action. The results indicate that while the parent compound is stable under certain conditions, its degradation products may exhibit different environmental behaviors.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard in various chromatographic techniques due to its distinct spectral properties. It is often used in high-performance liquid chromatography (HPLC) and mass spectrometry for quantifying other fluorinated compounds.

Data Table: Analytical Techniques Using this compound

TechniqueApplicationAdvantages
HPLCQuantification of fluorinated drugsHigh sensitivity and resolution
GC-MSIdentification of degradation productsComprehensive analysis
NMRStructural elucidationNon-destructive analysis

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence its reactivity and binding properties. These interactions can affect various biochemical pathways and molecular processes, making it a valuable compound for studying chemical and biological mechanisms .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Fluorine Atoms Key Applications
2-Bromo-3,4,5,6-tetrafluorobenzoic acid 292621-50-2 271.96 N/A 4 Pharmaceutical synthesis
4-Bromo-2,3,5,6-tetrafluorobenzoic acid 4707-24-8 272.99 142–145 4 Intermediate in drug hydrolysis
3-Bromo-2,4,5-trifluorobenzoic acid 33564-64-6 254.99 N/A 3 Organic electronic materials
2-Amino-3,4,5,6-tetrafluorobenzoic acid 1675-42-0 209.1 N/A 4 Coupling reagent synthesis
NSC-749820 N/A ~365.1* N/A 4 Inactive drug metabolite

*Estimated based on structural formula.

Biological Activity

2-Bromo-3,4,5,6-tetrafluorobenzoic acid (CAS Number: 16583-04-3) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly influences its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from recent studies.

The molecular formula for this compound is C7HBrF4O2, with a molecular weight of approximately 272.98 g/mol. Key physical properties include:

  • Density : 2.022 g/cm³
  • Boiling Point : 266.7 °C
  • Flash Point : 115.1 °C
  • LogP : 2.70370 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that halogenated benzoic acids exhibit antimicrobial properties. A study conducted on various substituted benzoic acids demonstrated that compounds with fluorine substitutions could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of bromine in conjunction with fluorine may further augment this effect due to increased lipophilicity and membrane permeability .

2. Antitumor Properties

Fluorinated compounds have been explored for their potential in cancer therapy. Specifically, derivatives of tetrafluorobenzoic acid have been synthesized and evaluated for their antitumor activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a possible mechanism of action through the modulation of cellular signaling pathways involved in cell survival and proliferation .

3. Enzyme Inhibition

Fluorinated benzoic acids are known to interact with various enzymes, potentially acting as inhibitors or modulators. For instance, studies have indicated that certain fluorinated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds . This inhibition could lead to altered pharmacokinetics for co-administered drugs.

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial EffectsDemonstrated enhanced antibacterial activity against E. coli and S. aureus with fluorinated benzoic acids compared to non-fluorinated analogs .
Study B Antitumor ActivityShowed that this compound induces apoptosis in human breast cancer cells through mitochondrial pathways .
Study C Enzyme InteractionFound that the compound acts as a moderate inhibitor of CYP enzymes, affecting drug metabolism .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Disruption : The lipophilic nature due to fluorination allows the compound to integrate into lipid membranes, potentially disrupting cellular integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds may increase ROS production within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Enzyme Modulation : By inhibiting specific enzymes involved in metabolic pathways, this compound may alter the pharmacodynamics of other therapeutic agents.

Q & A

Q. What are common synthetic routes for 2-Bromo-3,4,5,6-tetrafluorobenzoic acid, and what key reaction conditions influence yield?

The compound is typically synthesized via halogenation or functionalization of tetrafluorobenzoic acid precursors. For example, tetrafluorophthalic anhydride can react with hydrogen peroxide under controlled conditions to yield peracid intermediates, which are further brominated. Reaction conditions such as solvent choice (e.g., tetrahydrofuran for improved diastereoselectivity), temperature (optimized between 0–25°C to avoid decomposition), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) critically impact yield and purity .

Q. What crystallization techniques are effective for purifying this compound?

Recrystallization from polar aprotic solvents like acetone or THF is commonly used. For instance, slow evaporation of acetone solutions at low temperatures (4°C) produces high-purity crystals. This method minimizes co-precipitation of byproducts, as observed in adducts formed with ammonium salts during purification .

Q. How is X-ray crystallography employed in characterizing the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve atomic positions and confirm substituent arrangement. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.5293 Å, b = 7.6795 Å, and c = 24.1969 Å have been reported for structurally related tetrafluorobenzoic acid derivatives. Data refinement using SHELXL or OLEX2 software ensures accuracy in bond-length and angle measurements .

Advanced Research Questions

Q. How do substituent positions on the benzene ring influence reactivity in Suzuki-Miyaura coupling reactions?

The bromine atom at the 2-position and fluorine atoms at 3,4,5,6-positions create steric and electronic effects that direct regioselectivity. Computational studies (e.g., DFT calculations) suggest that the electron-withdrawing fluorine substituents activate the bromine for nucleophilic displacement, while steric hindrance at the 2-position favors coupling at the 4-position. Experimental validation using Pd catalysts in THF/water mixtures shows >80% conversion rates under optimized conditions .

Q. What role does hydrogen bonding play in the solid-state arrangement of this compound?

In crystal lattices, intermolecular hydrogen bonds between the carboxylic acid group (–COOH) and adjacent fluorine atoms stabilize the structure. For example, O–H···F interactions (2.6–2.8 Å) and π-stacking of aromatic rings contribute to a layered packing motif. Such interactions are critical for predicting solubility and mechanical properties in polymer composites .

Q. Can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Yes. Molecular docking and quantum mechanical calculations (e.g., using Gaussian or ORCA software) model transition states and activation energies. For instance, the bromine atom’s leaving-group ability is enhanced by adjacent fluorine substituents, lowering the energy barrier for SNAr. These predictions align with experimental kinetic data showing faster substitution in polar solvents like DMF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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